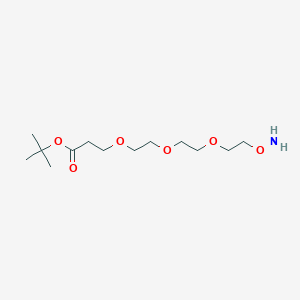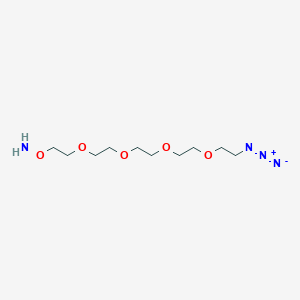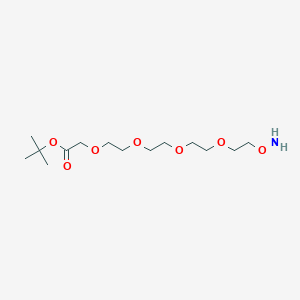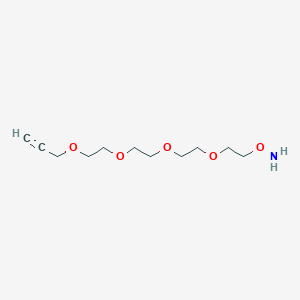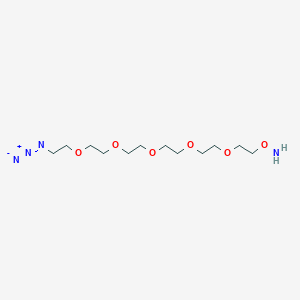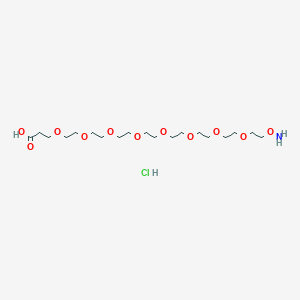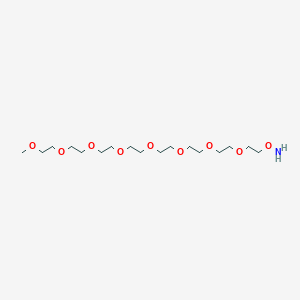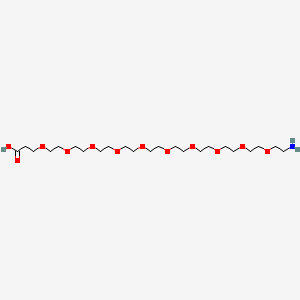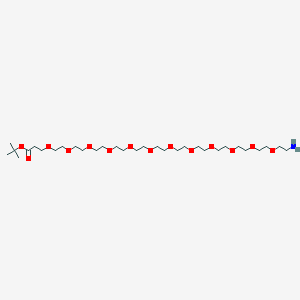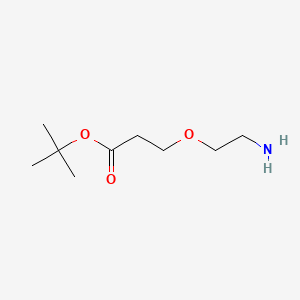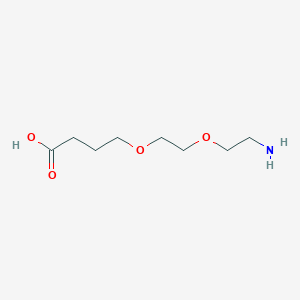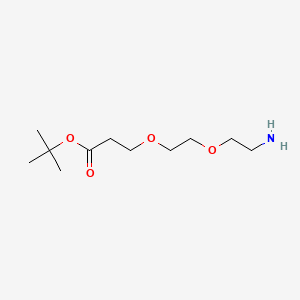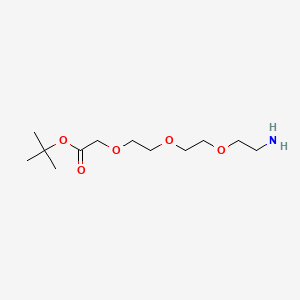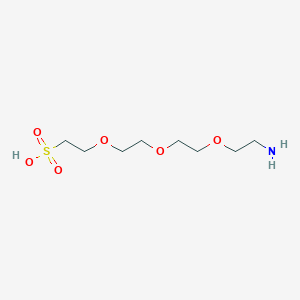
Antifolate C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antifolate C2, also known as AGF154, is an inhibitor of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter (PCFT) over the reduced folate carrier (RFC).
Aplicaciones Científicas De Investigación
Melanoma Treatment : A study identified compounds, including "Antifolate C2", as potential inhibitors of human dihydrofolate reductase (hDHFR), showing activity against melanoma cells. This suggests a new avenue for melanoma treatment using non-classical DHFR inhibitors like Antifolate C2 (Vásquez et al., 2022).
Cancer Chemotherapy : Antifolates, including compounds like Antifolate C2, play a critical role in cancer chemotherapy. They act as inhibitors of key enzymes in folate metabolism, essential for DNA synthesis in mammalian cells. Their effectiveness in various cancers highlights their significance in therapeutic applications (Hagner & Joerger, 2010).
Cellular Pharmacology : Research into the pharmacology of antifolates like Antifolate C2 shows their impact on intracellular folate and nucleoside triphosphate pools in leukemia cells. This provides insight into their mechanism of action and potential applications in leukemia treatment (Chen et al., 1999).
Drug Targets in Folate Metabolism : Antifolate drugs target different steps in the folate metabolism pathway, providing a specific approach for medicinal chemists. This is crucial for designing new antifolate drugs with improved effectiveness and targeting capabilities (Costi & Ferrari, 2001).
Antifolate Resistance : Understanding resistance mechanisms to antifolates is key for improving their therapeutic effectiveness. Studies show that resistance may involve impaired drug transport, augmented hydrolysis, or increased expression of target enzymes, providing valuable information for overcoming resistance (Zhao & Goldman, 2003).
Antifolate Structure and Activity : Studies on the structure of antifolates like Antifolate C2 and their binding to thymidylate synthase inhibitors have provided insights into their molecular activity and potential for cellular toxicity, which is crucial for drug development (Marsham et al., 1991).
Disease Tissue Specificity : Research on antifolates targeting disease tissue specificity, like Antifolate C2, is essential for developing drugs that selectively target cancer or inflammatory disease cells over healthy cells (Deis, 2015).
Computer Modelling in Drug Development : Computer modelling, like hybrid functional petri nets, has been used to simulate the inhibitory profiles of antifolates, including Antifolate C2. This approach aids in preclinical evaluation and design of new antifolate drugs (Assaraf et al., 2006).
Drug Resistance Mechanisms : Understanding drug resistance mechanisms in malaria parasites to antifolates can inform the development of more effective antimalarial treatments. This research is vital in the context of global health and combating drug-resistant malaria strains (Gregson & Plowe, 2005).
Propiedades
Número CAS |
1286279-90-0 |
|---|---|
Nombre del producto |
Antifolate C2 |
Fórmula molecular |
C19H21N5O6S |
Peso molecular |
447.46 |
Nombre IUPAC |
(S)-2-({5-[3-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]-pyrimidin-6-yl)-propyl]-thiophene-3-carbonyl}-amino)-pentanedioic acid |
InChI |
InChI=1S/C19H21N5O6S/c20-19-23-15-12(17(28)24-19)7-10(21-15)2-1-3-11-6-9(8-31-11)16(27)22-13(18(29)30)4-5-14(25)26/h6-8,13H,1-5H2,(H,22,27)(H,25,26)(H,29,30)(H4,20,21,23,24,28)/t13-/m0/s1 |
Clave InChI |
RMEHPWHLFJJYTB-ZDUSSCGKSA-N |
SMILES |
O=C(O)[C@@H](NC(C1=CSC(CCCC(N2)=CC3=C2N=C(N)NC3=O)=C1)=O)CCC(O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Antifolate C2; AGF154; AGF-154; AGF 154; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



